1-(Cyclopropylsulfonyl)piperazine
Overview
Description
1-(Cyclopropylsulfonyl)piperazine is a useful research compound. Its molecular formula is C7H14N2O2S and its molecular weight is 190.27 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Piperazines are known to have a broad range of targets depending on their specific structures. They are often used as building blocks in the development of drugs and can interact with various receptors and enzymes .
Mode of Action
Piperazines mediate their action by interacting with their targets. For example, some piperazines are known to paralyze parasites, allowing the host body to easily remove or expel the invading organism. This action is thought to be mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .
Biochemical Pathways
The specific biochemical pathways affected by piperazines can vary widely depending on the specific compound and its targets. Some piperazines are known to affect the GABAergic system, which plays a key role in the nervous system .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperazines can vary depending on their specific structures. Some piperazines are known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .
Result of Action
The molecular and cellular effects of piperazines can vary depending on their specific structures and targets. Some piperazines are known to cause paralysis in parasites, leading to their expulsion from the host body .
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2S/c10-12(11,7-1-2-7)9-5-3-8-4-6-9/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBFRRMSHIALOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.